

Trisilylamine vs. bis(tertiary-butylamino)silane (BTBAS) for SiN deposition

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Compound of Interest

Compound Name: *Trisilylamine*

Cat. No.: *B1208238*

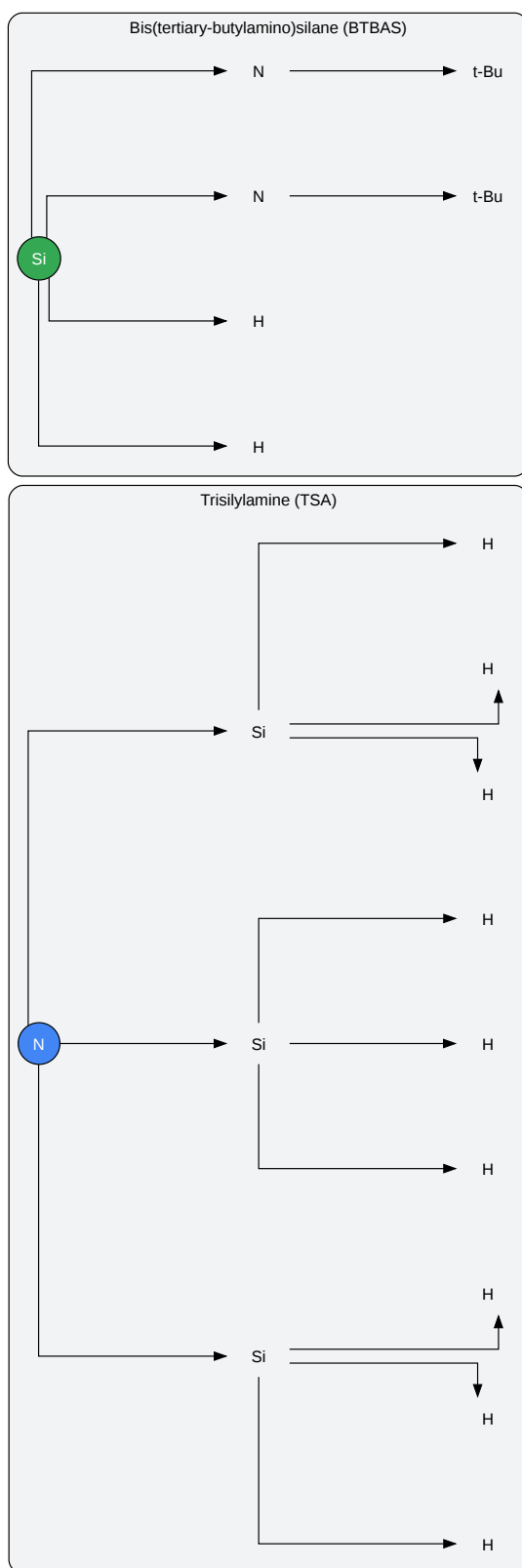
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A Comparative Guide to **Trisilylamine** and Bis(tertiary-butylamino)silane for Silicon Nitride Deposition

In the fabrication of advanced semiconductor devices, the deposition of high-quality silicon nitride (SiN) films at low temperatures (<400 °C) is critical. **Trisilylamine** (TSA, $\text{N}(\text{SiH}_3)_3$) and bis(tertiary-butylamino)silane (BTBAS, $\text{SiH}_2(\text{N}(\text{HtBu})_2)$) have emerged as leading precursors for this purpose, each offering distinct advantages and process characteristics. This guide provides an objective comparison of their performance for SiN deposition, supported by experimental data from peer-reviewed studies, to assist researchers and engineers in selecting the optimal precursor for their specific application.

Precursor Overview and Chemical Structures

Trisilylamine is a carbon-free and chlorine-free precursor, which is a significant advantage in preventing carbon impurity incorporation into the deposited SiN film.^[1] BTBAS is an aminosilane that has been widely used for depositing high-quality SiN, though it contains carbon in its tertiary-butyl ligands.



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Figure 1: Chemical structures of **Trisilylamine (TSA)** and **Bis(tertiary-butylamino)silane (BTBAS)**.

Deposition Characteristics and Film Properties

The choice of precursor significantly impacts the deposition process and the resulting SiN film properties. Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD) are common techniques for both precursors.

Key Performance Metrics:

- **Purity:** A primary advantage of TSA is its carbon-free nature, leading to SiN films with significantly lower carbon impurities.[1] BTBAS, conversely, can lead to carbon incorporation, especially at lower deposition temperatures (e.g., ~10% at 200°C), although this can be reduced to less than 2% at higher temperatures like 400°C.
- **Deposition Rate:** TSA has been shown to achieve a high growth per cycle (GPC) in PEALD processes, ranging from 1.3 to 2.1 Å/cycle.[2] The GPC for BTBAS in PEALD is typically lower, in the range of 0.15–0.32 Å/cycle, which is attributed to the large size of the molecule causing steric hindrance.[3]
- **Film Quality:** Both precursors can produce high-density SiN films with excellent resistance to wet etching. Films from BTBAS deposited via PEALD at 400°C can achieve a high density of 2.8-2.9 g/cm³ and a low wet etch rate (WER) of approximately 1 nm/min or even as low as 0.2 nm/min.[4] Similarly, TSA-based PEALD films can achieve a WER of about 1 nm/min.[2]
- **Deposition Temperature:** Both precursors are suitable for low-temperature deposition. BTBAS has been used in a wide temperature window from room temperature up to 500°C for ALD and 550-600°C for LPCVD.[5][6] TSA is also effective at low temperatures, with PEALD processes typically running between 300 and 400°C.

Quantitative Data Comparison

The following tables summarize key quantitative data for SiN films deposited using TSA and BTBAS from various studies.

Table 1: Deposition Parameters and Growth Rate

Precursor	Deposition Method	Temperature (°C)	Co-reactant	Growth Rate (Å/cycle)
Trisilylamine (TSA)	PEALD	300 - 400	N ₂ /H ₂ Plasma	1.3 - 2.1[2]
PEALD	Not Specified	NH ₃ Plasma	~0.6	
BTBAS	PEALD	200 - 500	N ₂ Plasma	0.15 - 0.32[3]
LPCVD	550 - 600	NH ₃	4 - 30 Å/min	

Table 2: SiN Film Properties

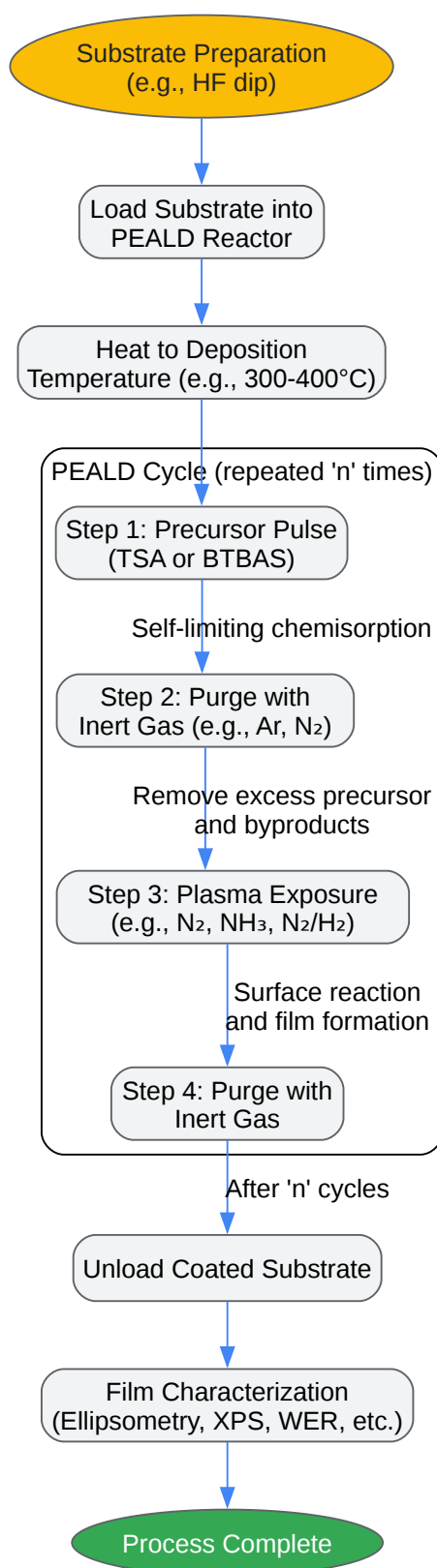
Precursor	Deposition Method	Temperature (°C)	Density (g/cm ³)	Refractive Index	Wet Etch Rate (nm/min)	Carbon Content (atomic %)
Trisilylamine (TSA)	PEALD	300 - 400	Not specified	2.04 - 2.16[3]	~1 (in 100:1 HF) [2]	< 3[1]
BTBAS	PEALD	400	2.8 - 2.9[4]	1.96[4][7]	~1 (in dilute HF) [4][7]	< 2
PEALD	200	Not specified	1.75[7]	Not specified	~10	
PEALD	500	2.9[4][7]	1.96[4][7]	Not specified	Not specified	

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible results. Below are generalized workflows for PEALD of SiN using TSA and BTBAS.

General PEALD Experimental Workflow

The deposition process for both precursors follows a cyclical sequence of steps, which is illustrated in the diagram below. The primary difference lies in the precursor chemistry and its reaction byproducts.



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Figure 2: Generalized workflow for Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN.

Protocol Details:

- **Substrate Preparation:** Silicon wafers are typically cleaned, and the native oxide is removed using a dilute hydrofluoric acid (HF) dip.
- **Deposition Cycle:**
 - **Precursor Pulse:** A pulse of either TSA or BTBAS vapor is introduced into the reactor chamber, where it chemisorbs onto the substrate surface.
 - **Purge 1:** An inert gas, such as argon or nitrogen, is flowed through the chamber to remove any unreacted precursor and gaseous byproducts. For BTBAS, a major byproduct is tert-butylamine.[8]
 - **Plasma Exposure:** A plasma (e.g., N₂, NH₃, or N₂/H₂) is ignited in the chamber. The reactive species from the plasma react with the layer of chemisorbed precursor on the surface to form a thin layer of SiN.
 - **Purge 2:** The inert gas purge is repeated to remove any remaining reactants and byproducts from the plasma step.
- **Film Growth:** This four-step cycle is repeated until the desired film thickness is achieved. The linear growth rate ensures precise thickness control.[9]
- **Characterization:** After deposition, the films are characterized using techniques such as spectroscopic ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (for composition and chemical bonding), and wet etch rate tests in dilute HF.

Conclusion

Both **Trisilylamine** and BTBAS are highly capable precursors for the low-temperature deposition of SiN films for advanced electronic applications.

- **Trisilylamine** (TSA) is the precursor of choice when carbon impurity must be minimized and a high growth rate is desired. Its carbon-free structure is a fundamental advantage for

producing high-purity SiN films.

- Bis(tertiary-butylamino)silane (BTBAS) is a well-established precursor that can produce exceptionally high-density and low-etch-rate SiN films, particularly when processed at temperatures around 400°C where carbon incorporation can be effectively managed. Its lower GPC may be a consideration for high-throughput manufacturing.

The final selection depends on the specific requirements of the application, including the tolerance for carbon impurities, desired film thickness, and process throughput.

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